S-3-Fluoro-4-methylphenylthioacetate
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Overview
Description
S-3-Fluoro-4-methylphenylthioacetate: is an organic compound that features a fluorine atom, a methyl group, and a thioacetate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3-Fluoro-4-methylphenylthioacetate typically involves the reaction of 3-fluoro-4-methylphenol with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as distillation or chromatography, helps in obtaining the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: S-3-Fluoro-4-methylphenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-3-Fluoro-4-methylphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties contribute to improved performance characteristics.
Mechanism of Action
The mechanism by which S-3-Fluoro-4-methylphenylthioacetate exerts its effects depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for the target.
Comparison with Similar Compounds
3-Fluoro-4-methylphenol: Lacks the thioacetate group, making it less versatile in certain chemical reactions.
4-Methylphenylthioacetate:
3-Fluorophenylthioacetate: Lacks the methyl group, which can influence its chemical properties and interactions.
Uniqueness: S-3-Fluoro-4-methylphenylthioacetate is unique due to the combination of the fluorine atom, methyl group, and thioacetate group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
S-(3-fluoro-4-methylphenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPLIPOVUMJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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